4-Bromo-2-(1,1-diethoxyethyl)thiophene

Description

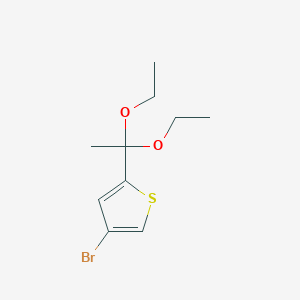

4-Bromo-2-(1,1-diethoxyethyl)thiophene is a brominated thiophene derivative featuring a 1,1-diethoxyethyl substituent at the 2-position and a bromine atom at the 4-position. This compound is structurally characterized by its thiophene core, a heterocyclic aromatic system with sulfur, which is widely utilized in organic synthesis, pharmaceuticals, and materials science. The diethoxyethyl group acts as a protecting group for carbonyl functionalities, enhancing stability during synthetic processes . The bromine atom at the 4-position serves as a reactive site for cross-coupling reactions, such as Suzuki or Negishi couplings, enabling further functionalization .

Properties

IUPAC Name |

4-bromo-2-(1,1-diethoxyethyl)thiophene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BrO2S/c1-4-12-10(3,13-5-2)9-6-8(11)7-14-9/h6-7H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAYJOETYNFNMAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C)(C1=CC(=CS1)Br)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BrO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(1,1-diethoxyethyl)thiophene typically involves the bromination of thiophene followed by the introduction of the diethoxyethyl group. The reaction conditions include the use of bromine (Br2) in the presence of a suitable solvent, such as carbon tetrachloride (CCl4), under controlled temperature and light conditions to ensure selective bromination.

Industrial Production Methods: In an industrial setting, the compound is produced through a scaled-up version of the laboratory synthesis method. This involves continuous flow reactors and automated systems to maintain consistent reaction conditions and improve yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-(1,1-diethoxyethyl)thiophene undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The bromine atom can be reduced to form hydrogen bromide (HBr).

Substitution: The diethoxyethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or meta-chloroperoxybenzoic acid (mCPBA) are used.

Reduction: Reducing agents like zinc (Zn) or iron (Fe) in acidic conditions are employed.

Substitution: Nucleophiles such as amines or alcohols are used in the presence of a base.

Major Products Formed:

Oxidation: this compound sulfoxide or sulfone.

Reduction: Hydrogen bromide (HBr) and the corresponding thiol.

Substitution: Substituted thiophenes with different functional groups.

Scientific Research Applications

4-Bromo-2-(1,1-diethoxyethyl)thiophene is utilized in various scientific research fields:

Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

Biology: The compound is used in the study of biological systems, including enzyme inhibition and receptor binding assays.

Medicine: It is explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

4-Bromo-2-(1,1-diethoxyethyl)thiophene is compared with other similar compounds, such as 4-bromo-2-(2,2-diethoxyethyl)thiophene and 4-bromo-2-(1,1-dimethoxyethyl)thiophene. These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical properties and applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences and similarities between 4-Bromo-2-(1,1-diethoxyethyl)thiophene and related brominated thiophenes:

Pharmacological and Industrial Relevance

- Materials Science : Ethynyl-substituted thiophenes (e.g., 3-Bromo-2-[2-(4-butylphenyl)ethynyl]thiophene) are precursors for conductive polymers .

- Safety Profiles : Brominated thiophenes with reactive halogens (e.g., 4-Bromo-2-(chloromethyl)thiophene) require careful handling due to hazards like HCl/HBr emissions during decomposition .

Data Tables

Table 1: Comparative Physical Properties

| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Solubility |

|---|---|---|---|

| This compound | 291.21 | Not reported | Organic solvents |

| 4-Bromo-2-(trifluoromethyl)thiophene | 231.03 | Not reported | DCM, THF |

| 4-Bromo-2-(chloromethyl)thiophene | 211.54 | Not reported | Ethanol, DCM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.